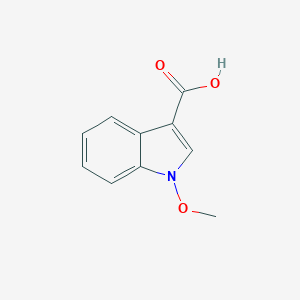

1-Methoxyindole-3-carboxylic acid

概要

説明

1-Methoxyindole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

準備方法

1-Methoxyindole-3-carboxylic acid can be synthesized through various methods. One common synthetic route involves the selective nucleophilic substitution reaction at the 2-position of the indole ring. This method typically uses specific reagents and conditions to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

Nucleophilic Substitution Reactions

The 1-methoxy group acts as a leaving group under specific conditions, enabling nucleophilic substitution at the 2-position. This reactivity is critical for synthesizing substituted indole derivatives.

Key Examples:

Mechanism:

The substitution occurs through an addition-elimination pathway, where the methoxy group leaves as a result of nucleophilic attack. The transition state involves partial positive charge buildup on the indole ring .

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under catalytic or thermal conditions, forming 1-methoxyindole derivatives.

Gold(III)-Catalyzed Decarboxylative Coupling:

In the presence of Au(III) catalysts, 1-methoxyindole-3-carboxylic acid reacts with benzylic alcohols to form 3-benzylindoles (yields: 50–93%). This reaction releases CO₂ and water as byproducts .

Key Data:

| Substrate | Catalyst | Yield (%) | Byproducts |

|---|---|---|---|

| 1-Methoxyindole-3-COOH | AuCl₃ | 93 | CO₂, H₂O |

Mechanistic Insights:

A Hammett study (ρ = -1.2) indicates a buildup of positive charge on the indole ring during decarboxylation . Kinetic isotope effects (KSIE = 2.7) suggest proton transfer as the rate-limiting step .

Acylation and Esterification

The carboxylic acid group participates in typical acid-catalyzed reactions, forming esters and amides.

Ester Synthesis:

-

Reaction with methanol and methyl chloroformate yields methyl 1-methoxyindole-3-carboxylate (CAS: 18377-50-9) .

-

Conditions: LDA (lithium diisopropylamide) in DMF facilitates esterification with alkyl bromides .

Amide Formation:

-

Treatment with amines (e.g., N-ethylpiperazine) in dichloromethane produces 1-{[1-methoxyindol-3-yl]carbonyl}piperazines .

Example Reaction:

Biochemical Transformations

In biological systems, this compound undergoes hydroxylation and glucosylation, forming bioactive metabolites.

Key Pathways:

-

6-Hydroxylation: Enzymatic hydroxylation at the 6-position yields 6-hydroxyindole-3-carboxylic acid, which is further glucosylated to 6-O-β-d-glucoside derivatives .

-

Neuroprotective Derivatives: Hybrids with pyrrolidinemethanol exhibit neuroprotective effects against oxidative stress (EC₅₀: <50 µM) .

Oxidation and Reduction

The indole ring and functional groups are susceptible to redox reactions.

Oxidation:

-

Oxidizing agents like KMnO₄ convert the indole ring to quinone derivatives, though over-oxidation can lead to ring cleavage.

Reduction:

-

LiAlH₄ reduces the carboxylic acid to an alcohol, forming 1-methoxyindole-3-methanol.

Comparative Reactivity with Analogues

The presence of the methoxy group significantly alters reactivity compared to unsubstituted indole-3-carboxylic acid:

| Reaction Type | 1-Methoxyindole-3-COOH | Indole-3-COOH |

|---|---|---|

| Decarboxylation Rate | Faster | Slower |

| Nucleophilic Substitution | Regioselective at C2 | Prefers C5/C6 positions |

科学的研究の応用

1-Methoxyindole-3-carboxylic acid (1-MICA) is an organic compound with significant potential across various scientific domains, particularly in medicinal chemistry and plant biochemistry. This article explores its applications, synthesis methods, biological activities, and relevant case studies.

Medicinal Chemistry

1-MICA exhibits several biological activities that make it a candidate for drug development:

- Antiviral Activity : Preliminary studies indicate that derivatives of indole-3-carboxylic acids, including 1-MICA, have shown antiviral effects against pathogens such as SARS-CoV-2. For instance, a related compound demonstrated complete inhibition of viral replication at specific concentrations .

- Neuroprotective Effects : Research suggests that compounds similar to 1-MICA may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's .

Plant Biochemistry

1-MICA has been identified in natural sources such as Arabidopsis thaliana and Eutrema japonicum, indicating its role in plant defense mechanisms against pathogens. Its synthesis in plants is linked to phytoalexin production, which helps in resisting infections .

Interaction Studies

Studies focusing on the binding affinities of 1-MICA with various biological targets are crucial for understanding its therapeutic potential. Initial findings suggest interactions with multiple receptors involved in key signaling pathways, including:

Case Study 1: Antiviral Properties

A study investigated the antiviral efficacy of a derivative of 1-MICA against SARS-CoV-2. The compound was tested in vitro, showing significant inhibition of viral replication at concentrations as low as 52 µM. The study highlighted its potential as a candidate for developing antiviral drugs for COVID-19 prevention and treatment .

Case Study 2: Neuroprotective Effects

In another study, researchers evaluated the neuroprotective effects of an indole derivative related to 1-MICA in a scopolamine-induced model of Alzheimer's disease. The results indicated improved cognitive function and reduced biochemical markers associated with neurodegeneration after treatment with the compound .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral drug development | Inhibition of SARS-CoV-2 replication |

| Neuroprotection | Improved cognitive function in Alzheimer's models | |

| Plant Biochemistry | Phytoalexin production | Identified in Arabidopsis thaliana |

| Interaction Studies | Binding affinities with GPCRs and kinases | Potential therapeutic targets identified |

作用機序

The mechanism of action of 1-Methoxyindole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context. For example, in antiviral research, it may inhibit viral replication by targeting specific viral enzymes or proteins .

類似化合物との比較

1-Methoxyindole-3-carboxylic acid can be compared with other indole derivatives such as:

- 1-Methylindole-3-carboxylic acid

- 1-Methylindole-3-carboxaldehyde

- Indole-3-acetic acid

These compounds share a similar indole core but differ in their functional groups, leading to variations in their chemical reactivity and biological activities

生物活性

1-Methoxyindole-3-carboxylic acid (MIICA) is an indole derivative that has garnered attention for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article synthesizes current research findings on the biological activity of MIICA, detailing its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 189.18 g/mol

- Synthesis : MIICA can be synthesized through the oxidation of 1-methylindole-3-aldehyde using alkaline potassium permanganate or through nucleophilic substitution reactions selectively at the 2-position of indole derivatives.

This compound exhibits its biological effects through various mechanisms:

- Antiviral Activity : Research indicates that MIICA and its derivatives can inhibit the replication of viruses such as SARS-CoV-2. In vitro studies demonstrated that MIICA could completely inhibit viral replication at concentrations around 52.0 μM, with a high selectivity index (SI) indicating its potential as an antiviral agent .

- Anticancer Properties : MIICA has shown antiproliferative effects against colorectal cancer cells by inducing apoptosis. The compound's ability to interfere with cell proliferation is attributed to its interaction with cellular pathways involved in cancer progression.

- Antimicrobial Effects : The compound also exhibits antimicrobial properties, making it a candidate for developing treatments against various microbial infections.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have highlighted the biological activities of MIICA:

- Antiviral Studies : A study focused on the antiviral properties of indole derivatives found that MIICA significantly reduced viral load in infected cell cultures, showcasing its potential in developing antiviral therapies against COVID-19 .

- Cancer Research : In vitro experiments demonstrated that MIICA could inhibit the growth of colorectal cancer cells by triggering apoptotic pathways. This suggests that MIICA may serve as a lead compound for designing new anticancer drugs.

- Microbial Inhibition : Various assays have confirmed the antimicrobial efficacy of MIICA against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

特性

IUPAC Name |

1-methoxyindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXZLEZAQMDQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C=C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238760 | |

| Record name | 1-Methoxyindole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91913-76-7 | |

| Record name | 1-Methoxyindole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091913767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxyindole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the metabolism of 1-methoxyindole-3-carboxylic acid unique compared to other compounds?

A1: The research paper highlights a novel metabolic reaction observed with this compound: O-demethylation from a heterocyclic nitrogen []. This means that the methoxy group (-OCH3) attached to the nitrogen atom in the indole ring is removed, releasing formaldehyde. While O-demethylation is a common metabolic reaction, its occurrence directly on a nitrogen within a heterocyclic ring like indole is unusual and potentially significant for understanding the compound's pharmacological activity and reactivity.

Q2: How was this O-demethylation reaction studied and quantified in the research?

A2: The researchers used a fortified 15,000 g rat liver supernatant fraction, which contains enzymes responsible for drug metabolism. They incubated this fraction with this compound and measured the amount of formaldehyde produced as a direct indicator of O-demethylation []. To validate their findings and compare the efficiency of this reaction, they also performed the same experiment using 4-nitroanisole, a known substrate for O-demethylation. By comparing the kinetic parameters (Km and Vmax) obtained for both compounds, they could confirm and quantify the O-demethylation of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。